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Robenidine-d8

Cat. No.: B13707064
M. Wt: 342.2 g/mol
InChI Key: MOOFYEJFXBSZGE-SDKHRPLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical and Biological Sciences

Stable isotope labeling, utilizing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is an indispensable technique in a multitude of scientific disciplines. symeres.comdiagnosticsworldnews.com These labeled compounds serve as tracers, allowing scientists to track the journey of molecules through intricate systems without perturbing their natural behavior. studysmarter.co.ukontosight.ai The ability to distinguish labeled from unlabeled molecules using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has revolutionized our understanding of metabolic pathways, reaction mechanisms, and the dynamics of biological systems. diagnosticsworldnews.comstudysmarter.co.uk This technique is pivotal in fields ranging from medicine and pharmacology to environmental science and agriculture. symeres.comdiagnosticsworldnews.comsilantes.com

Rationale for Deuteration in Pharmaceutical and Agrochemical Research

The intentional incorporation of deuterium into pharmaceutical and agrochemical compounds offers significant advantages for research and development. This strategic modification can profoundly influence a molecule's metabolic fate and analytical detectability.

Deuterated compounds are invaluable for mapping the metabolic pathways of drugs and agrochemicals. symeres.comadventchembio.com By introducing a deuterated version of a compound into a biological system, researchers can trace its transformation into various metabolites. diagnosticsworldnews.com The deuterium atoms act as a stable isotopic label, allowing for the clear identification of the parent compound and its metabolic byproducts against a complex biological background. This process is crucial for understanding how an organism absorbs, distributes, metabolizes, and excretes a substance, providing critical insights for drug development and environmental impact assessment. ontosight.ai

In the realm of analytical chemistry, deuterated compounds are instrumental in enhancing the accuracy and precision of quantitative analyses. clearsynth.com Robenidine-d8, the deuterated analog of the anticoccidial agent Robenidine, serves as an excellent internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comsigmaaldrich.comsigmaaldrich.com When added to a sample in a known quantity, this compound behaves almost identically to the non-labeled Robenidine throughout the extraction and analysis process. adventchembio.com This allows for the precise quantification of Robenidine in various matrices, including animal feed and biological tissues, by correcting for any sample loss or variations in instrument response. adventchembio.coma-2-s.com This use of deuterated standards improves the reliability and reproducibility of analytical data. a-2-s.com

The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. tandfonline.com This difference in bond strength means that breaking a C-D bond requires more energy and therefore can occur at a slower rate. portico.org This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. portico.org By selectively replacing hydrogen with deuterium at specific sites in a molecule, chemists can determine if the cleavage of that particular C-H bond is a rate-determining step in a chemical reaction or metabolic process. portico.orgresearchgate.net While the general principles of KIE are well-established, specific studies investigating the KIE of this compound are not extensively documented in publicly available research.

Overview of Robenidine and its Deuterated Analog, this compound

Robenidine is a guanidine-based compound recognized for its antiparasitic properties. acs.orgnih.gov Its deuterated form, this compound, is primarily utilized as an analytical tool. veeprho.com

Robenidine was developed in the early 1970s as a veterinary drug to combat coccidiosis, a parasitic disease caused by Eimeria species in poultry and rabbits. nih.govmdpi.com Its mechanism of action involves the disruption of the parasite's energy metabolism. wlsunshine.com For decades, research on Robenidine has primarily focused on its efficacy as an anticoccidial agent in livestock. acs.orgnih.gov More recently, scientific interest has expanded to explore the potential of Robenidine and its analogs against other pathogens, including various bacteria and the malaria parasite, Plasmodium falciparum. acs.orgfrontiersin.orgnih.gov Despite its long history of use in veterinary medicine, the antifungal properties of Robenidine were not explored until recently. frontiersin.org

Specificity of this compound as a Research Tool

This compound is the deuterium-labeled analog of Robenidine, an anticoccidial agent used in veterinary medicine. veeprho.commdpi.com Specifically, it is 1,3-Bis[(4-chlorobenzylidene)amino]guanidine-d8 monohydrochloride, where hydrogen atoms on the phenyl rings have been replaced by deuterium. veeprho.comclearsynth.com This isotopic labeling makes this compound an exceptionally specific and reliable tool in modern analytical research, primarily as an internal standard for the quantification of Robenidine residues in various biological and environmental samples. veeprho.comsigmaaldrich.com

The primary application of this compound is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com When testing for the presence of Robenidine in complex matrices such as animal tissues, eggs, animal feed, or water, analysts add a known quantity of this compound to the sample at the beginning of the preparation process. mdpi.comwaters.comgimitec.com Because this compound is nearly identical to Robenidine in its chemical properties (like solubility and chromatographic retention time), it behaves similarly during extraction, cleanup, and chromatography. mdpi.comresearchgate.net However, due to its higher mass, it is easily distinguished from the non-deuterated Robenidine by the mass spectrometer. mdpi.com

This co-elution and distinct mass-to-charge (m/z) ratio allow this compound to serve as a perfect control. Any loss of the analyte (Robenidine) during the sample preparation steps will be mirrored by a proportional loss of the internal standard (this compound). By comparing the final signal intensity of the analyte to that of the internal standard, analysts can calculate the initial concentration of Robenidine with high accuracy and precision, effectively correcting for matrix effects and procedural inconsistencies. clearsynth.com Matrix effects occur when other compounds in a complex sample, like feed, enhance or suppress the ionization of the target analyte, leading to inaccurate results; deuterated internal standards are crucial for mitigating these effects. clearsynth.comwaters.comgimitec.com

Key Chemical and Analytical Properties of this compound

Property Value/Description Source(s)
IUPAC Name 1,3-Bis[(4-chlorobenzylidene)amino]guanidine-d8 monohydrochloride veeprho.com
Synonyms This compound (hydrochloride), this compound HCl veeprho.com
CAS Number 1173097-77-2 veeprho.comclearsynth.comsigmaaldrich.com
Parent Compound Robenidine veeprho.com

| Primary Application | Internal standard for analytical and pharmacokinetic research | veeprho.com |

Detailed Research Findings

Numerous studies have validated the use of this compound to ensure analytical accuracy. For instance, in the development of methods to detect multiple coccidiostats in animal feed, this compound was part of an internal standard pool used to quantify eleven different agents. waters.comgimitec.com The use of such standards was deemed essential, particularly for complex feed matrices where signal suppression or enhancement is a known issue. waters.comgimitec.com Even after diluting samples 50-fold to reduce matrix interference, the use of a matrix-matched calibration curve with an internal standard like this compound was recommended for optimal accuracy. waters.com

Another research application involved a mass balance study of Robenidine hydrochloride in channel catfish. mdpi.comresearchgate.net In this study, an LC-MS/MS method was developed to track the drug and its metabolites in fish tissue and water. This compound was the designated internal standard (IS) to ensure the precise quantification of Robenidine. The method established specific precursor and product ions for both Robenidine and its deuterated standard, showcasing the specificity of the detection method. mdpi.com

LC-MS/MS Parameters from Channel Catfish Study

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Source(s)
Robenidine (ROBH) 344.07 154.94 / 137.96 Positive mdpi.com

| This compound (IS) | 342 | 159 | Positive | mdpi.com |

Furthermore, this compound is utilized as a precursor for preparing this compound analytical standards for determining Robenidine levels in eggs and animal feed via LC-MS/MS. sigmaaldrich.com Validated methods for quantifying Robenidine residues in animal tissues explicitly recommend the use of deuterated internal standards like this compound to improve accuracy by correcting for matrix effects. These methods have been validated to achieve high linearity (R² > 0.99) and recovery rates, demonstrating the robustness that the internal standard provides.

Table of Mentioned Chemical Compounds

Compound Name CAS Number
This compound 1173097-77-2
Robenidine 25875-51-8
Robenidine Hydrochloride 25875-50-7
Deuterium 7782-39-0
Hydrogen 1333-74-0
Diclazuril-bis Not specified
DNC-d8 Not specified
Decoquinate-d5 Not specified
Halofuginone 55837-20-2
Diclazuril 101831-37-2
Dinitrocarbanilide 1475-63-4
Monensin 17090-79-8
Lasalocid 25999-31-9
Narasin 55134-13-9
Salinomycin 53003-10-4
Maduramicin 84878-61-5
Nigericin 28380-24-7
PCBA (p-Chlorobenzoic acid) 74-11-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13Cl2N5 B13707064 Robenidine-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13Cl2N5

Molecular Weight

342.2 g/mol

IUPAC Name

1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine

InChI

InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+/i1D,2D,3D,4D,5D,6D,7D,8D

InChI Key

MOOFYEJFXBSZGE-SDKHRPLESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=N/N/C(=N/N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl

Origin of Product

United States

Synthesis and Derivatization of Robenidine D8

Advanced Synthetic Routes to Robenidine-d8

The synthesis of this compound, specifically 1,3-Bis[(4-chlorobenzylidene)amino]guanidine-d8, follows established principles of organic synthesis, adapting known methods for its non-labeled counterpart. google.comscbt.comsigmaaldrich.com The core structure is assembled through a condensation reaction, which is both efficient and amenable to scale-up. nih.gov

A highly effective approach for synthesizing Robenidine hydrochloride involves a one-pot process that starts with reacting hydrazine hydrate with a cyano compound, such as cyanogen chloride, to produce a diaminoguanidine intermediate. google.com This intermediate is then directly reacted with p-chlorobenzaldehyde without the need for isolation, resulting in high yields of the final product. google.com For the synthesis of this compound, this process is modified by using a deuterated starting material.

Strategic Incorporation of Deuterium (B1214612) Atoms

The defining feature of this compound is the presence of eight deuterium atoms located on the two phenyl rings of the molecule. sigmaaldrich.com The most direct strategy for achieving this specific labeling pattern is the use of a deuterated building block during synthesis.

The key precursor for this route is p-chlorobenzaldehyde-d4, where the four hydrogen atoms on the benzene (B151609) ring are substituted with deuterium. This deuterated intermediate is then reacted with 1,3-diaminoguanidine hydrochloride. nih.govgoogle.com The condensation of two molecules of p-chlorobenzaldehyde-d4 with one molecule of 1,3-diaminoguanidine hydrochloride yields the symmetric this compound structure. nih.gov This "building block" approach ensures precise and high-level deuterium incorporation at the desired positions. researchgate.net The rationale for creating deuterated compounds like this compound often relates to their potential for altered metabolic profiles, which can be advantageous in drug development and are essential for their use as internal standards in quantitative analysis. medchemexpress.comckisotopes.com

Characterization of Synthetic Intermediates and Final Products

Rigorous characterization of intermediates and the final this compound product is essential to confirm its identity, purity, and isotopic enrichment. The final product, this compound hydrochloride, is a crystalline powder. nih.gov Key analytical techniques employed include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. For this compound, a distinct mass shift of +8 atomic mass units compared to the unlabeled compound is expected and observed, confirming the incorporation of eight deuterium atoms. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to verify the absence of proton signals from the aromatic rings, confirming their replacement by deuterium. Conversely, ²H NMR spectroscopy would show signals corresponding to the deuterium atoms on the phenyl rings, confirming their precise location.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of the final compound, separating this compound from any unreacted starting materials or synthesis-related impurities. google.com

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number1173097-77-2 scbt.comsigmaaldrich.comasca-berlin.de
Molecular FormulaC₁₅D₈H₅Cl₂N₅·HCl scbt.com
Molecular Weight378.71 g/mol scbt.comsigmaaldrich.com
Synonym1,3-Bis[(4-chlorobenzylidene)amino]guanidine-d8 monohydrochloride scbt.comsigmaaldrich.com

Evaluation of Synthetic Yields and Isotopic Purity

The efficiency of the synthesis is measured by the chemical yield, with processes for the non-deuterated analogue achieving yields as high as 84%. google.com Similar high yields are the goal for the deuterated synthesis.

Of paramount importance for a deuterated standard is its isotopic purity. This is a measure of the percentage of molecules that contain the desired number of deuterium atoms (in this case, eight). Isotopic purity is determined using HRMS, which can resolve the different isotopologues (molecules that differ only in their isotopic composition). almacgroup.comalmacgroup.comnih.gov The method involves integrating the signal intensity for each isotopologue (D0, D1, ... D8) and calculating their relative abundance. almacgroup.comnih.gov High isotopic purity is crucial for the accuracy of quantitative assays where this compound is used as an internal standard.

Table 2: Representative Isotopic Purity Analysis of a this compound Batch

This table illustrates hypothetical data from a high-resolution mass spectrometry analysis to determine the isotopic distribution and purity of a synthesized batch of this compound.

IsotopologueNumber of Deuterium AtomsRelative Abundance (%)
D0 (Unlabeled)0<0.1
D1-D61-6<0.1
D771.2
D8898.7
Isotopic Purity (D8) 98.7%

Development of this compound Analogs and Derivatives

While research has primarily focused on the synthesis and application of this compound as an analytical standard, the principles used to develop analogs of Robenidine can be directly applied to the this compound scaffold. The development of such analogs is driven by the search for compounds with improved biological activity or different physicochemical properties. nih.govmdpi.com

Rational Design Principles for Structural Modification

The development of novel Robenidine analogs is guided by structure-activity relationship (SAR) studies. nih.govacs.org These studies systematically modify parts of the Robenidine molecule and assess the impact on its biological activity. For Robenidine, SAR studies have explored several modifications:

Phenyl Ring Substitution: The 4-chloro substituents on the two phenyl rings have been replaced with a variety of other functional groups to probe the electronic and steric requirements for activity. nih.gov

Asymmetric Analogs: While Robenidine is a symmetrical molecule, analogs have been created where the two phenyl rings bear different substituents. nih.gov

Scaffold Modification: Changes to the central guanidine (B92328) core or the imine linkages are also potential sites for modification to alter properties like solubility and potency. mdpi.com

The rational design of this compound analogs would involve combining these known structural modifications with the deuterated phenyl rings. This could potentially lead to novel compounds that retain the desired biological activity of the analog while benefiting from the pharmacokinetic advantages conferred by deuteration. ckisotopes.com

Table 3: Examples of Structural Modifications Applied to the Robenidine Scaffold

These modifications, explored in SAR studies of non-deuterated Robenidine, could be applied to the this compound framework to generate novel deuterated analogs.

Modification SiteExample SubstituentRationale
Phenyl Ring (para-position)-OCH₃ (methoxy)Explore electron-donating effects nih.gov
-CF₃ (trifluoromethyl)Explore strong electron-withdrawing effects nih.gov
-OCF₃ (trifluoromethoxy)Investigate potent electron-withdrawing groups nih.gov
-CN (cyano)Evaluate impact of linear, electron-withdrawing groups nih.gov
Imine Carbon-CH₃ (methyl)Probe for steric tolerance near the central core nih.gov

Synthetic Methodologies for Novel this compound Analogs

The synthesis of novel this compound analogs would employ the same fundamental synthetic methodology used for Robenidine and its non-deuterated derivatives. The key reaction is a one-step condensation. nih.gov

The general method involves refluxing two equivalents of a substituted, deuterated aryl aldehyde or ketone with one equivalent of 1,3-diaminoguanidine hydrochloride in a suitable solvent, such as ethanol or methanol. nih.govgoogle.com This synthetic route is highly versatile and efficient, allowing for the creation of a diverse library of analogs by simply varying the starting aldehyde or ketone. For example, to synthesize a 4-methoxy-d8 analog, one would start with 4-methoxy-2,3,5,6-tetradeuterio-benzaldehyde. This approach is noted for its suitability for large-scale synthesis, a crucial factor for producing compounds for extensive testing. nih.gov

Compound Reference Table

Isotopic Integrity Maintenance in Derivative Synthesis of this compound

The synthesis of derivatives from a stable isotope-labeled compound such as this compound presents a significant chemical challenge: the preservation of the isotopic labels throughout subsequent chemical transformations. For this compound, where the deuterium atoms are located on the aromatic rings, maintaining isotopic integrity is crucial for its intended use as an internal standard in analytical chemistry. Any loss or exchange of deuterium atoms would compromise the accuracy of quantitative analyses. This section delves into the critical aspects of maintaining the isotopic integrity of this compound during the synthesis of its derivatives, focusing on the chemical principles and reaction conditions that minimize deuterium-hydrogen (D-H) exchange.

The stability of the carbon-deuterium (C-D) bond is generally greater than the carbon-hydrogen (C-H) bond. However, under certain reaction conditions, particularly those involving acid or base catalysis and elevated temperatures, the deuterium atoms on the aromatic rings of this compound can become susceptible to exchange with protons from the reaction medium (e.g., solvents, reagents). The guanidine core and the imine linkages in Robenidine's structure can influence the electronic properties of the deuterated phenyl rings, potentially activating them towards electrophilic substitution reactions, which can be a pathway for D-H exchange.

Key Considerations for Maintaining Isotopic Integrity:

Reaction pH: Strongly acidic or basic conditions can facilitate D-H exchange on aromatic rings. Acid-catalyzed exchange can occur via an electrophilic aromatic substitution mechanism where a deuteron is replaced by a proton. Therefore, derivatization reactions should ideally be conducted under neutral or near-neutral pH conditions.

Temperature: High reaction temperatures can provide the necessary activation energy for C-D bond cleavage and subsequent exchange. Whenever possible, reactions should be carried out at the lowest effective temperature.

Solvent Choice: The use of protic solvents (e.g., water, methanol, ethanol) should be carefully considered, as they can serve as a source of protons for exchange. Aprotic solvents are generally preferred. If a protic solvent is unavoidable, the use of its deuterated counterpart (e.g., D₂O, CD₃OD) can help to mitigate the loss of isotopic enrichment.

Reagent Selection: Reagents that generate strong acids or bases in situ should be avoided. Milder and more selective reagents are preferable for modifying the this compound structure without affecting the deuterated phenyl rings.

Research Findings on Isotopic Stability

While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, research on analogous deuterated aromatic amines and guanidines provides valuable insights. For instance, studies on the hydrogen-deuterium exchange of anilines and their derivatives using deuterated trifluoroacetic acid have shown that the positions ortho and para to the amino group are most susceptible to exchange, following a standard electrophilic aromatic substitution pattern nih.gov. This is highly relevant to the this compound structure, where the imine nitrogen atoms are connected to the deuterated phenyl rings.

The following table summarizes hypothetical research findings on the stability of this compound under various reaction conditions, illustrating the principles of isotopic integrity maintenance.

Reaction TypeConditionsIsotopic Purity of Product (%)Observed Deuterium Loss (%)Comments
Acylation of Guanidino GroupAcetic anhydride, Pyridine (aprotic base), 25°C, 4h>99<1Mild, aprotic conditions effectively preserve isotopic labeling.
Acylation of Guanidino GroupAcetyl chloride, Trifluoroacetic acid (strong acid), 80°C, 2h927Strong acid and elevated temperature lead to significant deuterium loss.
Alkylation of Guanidino GroupMethyl iodide, K₂CO₃ (mild base), Acetonitrile (aprotic solvent), 50°C, 6h>98<2Aprotic solvent and mild base minimize D-H exchange.
Alkylation of Guanidino GroupDimethyl sulfate, NaOH (strong base) in H₂O/THF, 70°C, 3h909Presence of a strong base and a protic solvent (H₂O) facilitates deuterium exchange.
Reduction of Imine BondsNaBH₄, Methanol, 0°C, 1h954Protic solvent leads to some deuterium loss, even at low temperatures.
Reduction of Imine BondsNaBD₄, Methanol-d₄, 0°C, 1h>99<1Use of a deuterated reducing agent and solvent maintains isotopic integrity.

Analytical Verification of Isotopic Integrity

Following any synthetic modification of this compound, it is imperative to verify the isotopic purity and the location of the deuterium labels in the resulting derivative. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. ESI-HRMS can be used to determine the isotopic purity by analyzing the relative abundance of the different isotopologs (D₀-D₈) of the derivative researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H NMR, provides direct evidence of the presence and location of deuterium atoms in the molecule. ¹H NMR can also be used to infer the degree of deuteration by observing the reduction in the intensity of signals corresponding to the aromatic protons.

Analytical Methodologies Utilizing Robenidine D8 As an Internal Standard

Role of Robenidine-d8 in Quantitative Bioanalytical Chemistry

In quantitative bioanalytical chemistry, the primary role of an internal standard is to compensate for the variability inherent in sample preparation and analysis. This compound is particularly effective in this role due to its chemical and physical similarities to Robenidine. The use of stable isotope-labeled internal standards (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry-based assays. scispace.comkcasbio.com These standards are added to samples at a known concentration before any sample processing steps, such as extraction, purification, and concentration. Because this compound behaves almost identically to Robenidine throughout the entire analytical procedure, it can effectively correct for losses of the analyte during sample preparation and for variations in instrument response. texilajournal.com

Mass Spectrometry-Based Quantification (LC-MS/MS, HRMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of chemical residues in various samples, including food products and biological tissues. lcms.czscioninstruments.com In these analyses, this compound is employed as an internal standard to ensure the accuracy of Robenidine quantification. nih.gov The principle of quantification relies on the measurement of the response ratio of the analyte (Robenidine) to the internal standard (this compound). Since both compounds co-elute chromatographically and have very similar ionization efficiencies, this ratio remains constant even if there are variations in sample injection volume, ionization efficiency, or detector response. kcasbio.comtexilajournal.com

High-resolution mass spectrometry (HRMS) offers an additional layer of specificity and can be used for both the quantification and confirmation of Robenidine. The high mass accuracy of HRMS allows for the confident identification of both Robenidine and this compound, even in complex matrices.

A multi-residue analysis method for 20 coccidiostats in various animal tissues utilized five stable-isotope-labeled internal standards, including this compound, for calibration and to account for the recovery of analytes across different matrices. nih.gov The optimized mass spectrometry parameters for Robenidine and its deuterated analog are crucial for achieving the desired sensitivity and selectivity.

Table 1: Example Optimized MS/MS Parameters for Robenidine Analysis (Note: The following table is a representative example based on typical parameters and may vary between specific methods and instruments.)

Parameter Value Description
Ionization ModePositive Electrospray Ionization (ESI+)Robenidine readily forms positive ions.
Precursor Ion (m/z)[M+H]+The protonated molecular ion of the analyte.
Product Ion (m/z)Specific fragment ionsCharacteristic fragments generated in the collision cell.
Collision EnergyOptimized for each transitionThe energy required to induce fragmentation.
Dwell Time~50-100 msThe time spent acquiring data for each transition.

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements. The use of this compound is a direct application of the principles of IDMS. nih.gov In this method, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the analyte of interest (Robenidine). After allowing the labeled standard and the native analyte to equilibrate within the sample matrix, the mixture is analyzed by mass spectrometry. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured. This ratio, along with the known amount of the added standard, allows for the precise calculation of the amount of the native analyte in the original sample. nih.gov

The key advantage of IDMS is its ability to provide a direct measurement of the analyte concentration, which is traceable to the international system of units (SI) when certified reference materials are used. This makes it a powerful tool for reference measurement procedures and for the validation of other analytical methods.

Mitigation of Matrix Effects and Ion Suppression

A significant challenge in LC-MS based bioanalysis is the phenomenon of matrix effects, where components of the sample matrix co-eluting with the analyte can interfere with the ionization process, leading to either ion suppression or enhancement. longdom.orgnih.govsemanticscholar.org This can result in inaccurate quantification. Ion suppression is a common type of matrix effect where the presence of other compounds in the sample reduces the ionization efficiency of the target analyte, leading to a lower signal. longdom.org

This compound is highly effective in mitigating these matrix effects. kcasbio.comtexilajournal.com Since this compound has nearly identical physicochemical properties to Robenidine, it co-elutes from the liquid chromatography column at the same time and experiences the same degree of ion suppression or enhancement. texilajournal.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantitative results. kcasbio.com The use of a deuterated internal standard is a widely accepted strategy to compensate for these measurement errors. texilajournal.com

Method Development and Validation Parameters

The development and validation of analytical methods utilizing this compound as an internal standard must adhere to stringent guidelines to ensure the reliability and reproducibility of the results. researchgate.netnih.govijnrd.org

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

Effective chromatographic separation is essential for minimizing interferences and ensuring the accurate quantification of Robenidine. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques for this purpose. researchgate.netresearchgate.net These methods typically utilize reversed-phase columns, such as C18, to separate Robenidine from other components in the sample matrix. researchgate.net

The mobile phase composition, gradient profile, and flow rate are optimized to achieve good peak shape, resolution, and a reasonable analysis time. jchr.org For example, a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate, is used to facilitate ionization and improve peak shape. nih.gov UPLC systems, with their smaller particle size columns, offer higher resolution and faster analysis times compared to traditional HPLC. lcms.cz

Table 2: Typical Chromatographic Conditions for Robenidine Analysis (Note: This table provides a general example of chromatographic parameters.)

Parameter Typical Condition Purpose
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% formic acidAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidOrganic component of the mobile phase.
Flow Rate 0.2 - 0.5 mL/minControls the speed of the separation.
Gradient Optimized gradient from low to high organic phaseElutes compounds with varying polarities.
Column Temperature 25 - 40 °CAffects retention time and peak shape.
Injection Volume 1 - 10 µLThe amount of sample introduced into the system.

Optimization of Detection Parameters for Deuterated Analogs

For mass spectrometric detection, the parameters for both Robenidine and this compound need to be carefully optimized to ensure maximum sensitivity and specificity. kcasbio.comnih.gov This involves selecting the appropriate ionization mode, which is typically positive electrospray ionization (ESI+) for Robenidine. researchgate.net The precursor ions (the protonated molecules [M+H]+) for both the analyte and the deuterated internal standard are selected in the first mass analyzer.

Collision-induced dissociation (CID) is then used to fragment these precursor ions in the collision cell. The collision energy is optimized to produce specific and abundant product ions. These product ions are then monitored in the third mass analyzer in a process known as multiple reaction monitoring (MRM). researchgate.net The selection of unique and stable precursor-product ion transitions for both Robenidine and this compound is crucial for the selectivity of the method, preventing interference from other compounds. The dwell time for each transition is also optimized to ensure a sufficient number of data points are collected across each chromatographic peak for accurate quantification.

Assessment of Linearity, Accuracy, Precision, and Limits of Detection/Quantification

The validation of analytical methods is critical to ensure that the results are reliable and fit for their intended purpose. When this compound is used as an internal standard for the quantification of robenidine, the analytical method undergoes rigorous assessment for several key performance characteristics, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Linearity is established to demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. For methods determining robenidine residues, excellent linearity is consistently achieved, with correlation coefficients (R²) typically greater than 0.99. For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for robenidine and its metabolites in fish plasma and muscle showed strong linearity with R² values ≥ 0.9985 using matrix-matched calibration curves. researchgate.net Similarly, a high-performance liquid chromatography (HPLC) method for robenidine in chicken tissues and eggs demonstrated good linear correlation for concentrations between 10-1000 µg/L. nih.gov

Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage recovery. Analytical methods for robenidine generally show high accuracy, with recovery rates falling within the widely accepted range of 70–120%. One study on chicken tissues and eggs reported recoveries ranging from 73.1% to 88.7% for robenidine at spiked levels of 15, 50, and 100 µg/kg. nih.gov Another method validated for fish muscle and plasma demonstrated accuracy with a relative error (RE) between -14.2% and 8.2%. researchgate.net

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). For methods quantifying robenidine, intra- and inter-day precision RSDs were found to be within 12.4%, indicating good reproducibility. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. juniperpublishers.com These limits are crucial for determining trace amounts of residues in various samples. A confirmatory method for robenidine in poultry muscle reported a calculated LOD of 2.5 µg/kg and an LOQ of 6.25 µg/kg. who.int An HPLC-HESI-MS/MS method developed for fish muscle achieved an LOD of 2.5 µg/kg and an LOQ of 5 µg/kg. researchgate.net For chicken tissues and eggs, an HPLC method established an LOD of 10 µg/L and an LOQ of 15 µg/kg. nih.gov

Table 1: Summary of Method Validation Parameters for Robenidine Analysis Using this compound

Parameter Matrix Method Value Reference
Linearity (R²) Fish Plasma & Muscle HPLC-HESI-MS/MS ≥ 0.9985 researchgate.net
Chicken Tissues & Eggs HPLC Good linearity in 10-1000 µg/L range nih.gov
Accuracy (Recovery %) Chicken Tissues & Eggs HPLC 73.1% - 88.7% nih.gov
Accuracy (Relative Error) Fish Plasma & Muscle HPLC-HESI-MS/MS -14.2% to 8.2% researchgate.net
Precision (RSD) Fish Plasma & Muscle HPLC-HESI-MS/MS < 12.4% researchgate.net
LOD Poultry Muscle LC-MS/MS 2.5 µg/kg who.int
Fish Muscle HPLC-HESI-MS/MS 2.5 µg/kg researchgate.net
LOQ Poultry Muscle LC-MS/MS 6.25 µg/kg who.int
Fish Muscle HPLC-HESI-MS/MS 5 µg/kg researchgate.net
Animal Feed LC-MS 0.02 mg/kg researchgate.net
Chicken Tissues & Eggs HPLC 15 µg/kg nih.gov

Application in Complex Biological and Environmental Matrices

This compound is an effective internal standard for quantifying robenidine in a variety of complex sample types. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods helps to correct for matrix effects and variations during sample preparation, thereby improving the accuracy and reliability of the results. mdpi.com

Quantification in Animal Tissues and Fluids (excluding human clinical trials)

The accurate quantification of veterinary drug residues in animal-derived food products is essential for consumer safety. This compound has been successfully employed as an internal standard in validated methods for the determination of robenidine in various animal tissues and fluids. mdpi.com

Methods using LC-MS/MS with this compound have been developed for analyzing residues in poultry muscle and eggs. nih.govwho.intmdpi.com These methods involve sample preparation steps such as homogenization with a solvent like acetonitrile, followed by cleanup procedures to remove interfering substances like lipids. mdpi.com For example, a multi-residue method was developed for determining various coccidiostats, including robenidine, in both eggs and muscle tissue. mdpi.com This method utilized this compound for quantitative purposes and was validated according to European Commission guidelines. mdpi.com

In aquaculture, an HPLC-HESI-MS/MS method was established for the simultaneous determination of robenidine and its metabolites in the plasma and muscle of grass carp. researchgate.net This study successfully applied the method to investigate the kinetic profiles of the drug in the fish, demonstrating its utility for residue monitoring in aquatic species. researchgate.net

Monitoring in Environmental Samples (e.g., water, feed)

Monitoring veterinary drug residues extends beyond animal tissues to environmental samples, particularly animal feed, to ensure proper dosage and prevent cross-contamination. This compound serves as a reliable internal standard for these applications as well.

Analytical procedures have been developed for the determination of robenidine in animal feeds using techniques like liquid chromatography coupled with mass spectrometry. researchgate.net One such method involved accelerated solvent extraction (ASE) followed by cleanup and analysis by HPLC with both diode-array (DAD) and mass spectrometry (MS) detectors. researchgate.net The recovery of robenidine in feed using this method ranged from 85% to 95%, with a limit of quantitation estimated at 0.02 mg/kg for MS detection, showcasing the method's sensitivity and effectiveness. researchgate.net The European Food Safety Authority (EFSA) has also evaluated the use of robenidine hydrochloride as a feed additive, underscoring the importance of accurate analytical methods for its control in feed formulations. researchgate.net

Studies on Residue Analysis and Dissipation

Residue dissipation studies are crucial for understanding how long a veterinary drug remains in an animal's system and for establishing appropriate withdrawal periods before the animal or its products can enter the food supply. These studies track the decline of drug concentrations in tissues over time.

The use of this compound as an internal standard is integral to the accuracy of these kinetic studies. A study on grass carp utilized a validated HPLC-HESI-MS/MS method to explore the kinetic profiles of robenidine and its primary metabolite, 4-chlorobenzoic acid (PCBA). researchgate.net The research determined the elimination half-lives (t₁/₂β) of robenidine and PCBA in the muscle tissue. researchgate.net

Table 2: Elimination Half-Life of Robenidine and its Metabolite in Grass Carp Muscle

Compound Elimination Half-Life (t₁/₂β) in muscle
Robenidine (ROBH) 17.31 hours
4-chlorobenzoic acid (PCBA) 138.53 hours

Data from a study on the kinetic profiles in grass carp (Ctenopharyngodon idella). researchgate.net

This data is vital for assessing the potential for residue accumulation and for performing dietary risk assessments to ensure food safety. researchgate.net

Mechanistic and Metabolic Research Using Robenidine D8

Elucidation of Robenidine Metabolic Pathways via Deuterium (B1214612) Labeling

Deuterium labeling offers a powerful strategy for tracing the metabolic pathways of a drug. chem-station.com The replacement of hydrogen with deuterium atoms at specific molecular positions can significantly impact the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. chem-station.com This effect allows researchers to identify sites of metabolic modification and to track the formation of various metabolites. In the context of Robenidine, the use of Robenidine-d8 has been instrumental in clarifying its biotransformation processes.

Research utilizing this compound has facilitated the identification of its primary and secondary metabolites in non-human systems. mdpi.comnih.gov In studies involving channel catfish, Robenidine was found to be metabolized into two main compounds: 4-chlorobenzoic acid (PCBA) and 4-chlorohippuric acid (PCHA). mdpi.comnih.govresearchgate.net The parent compound, Robenidine, along with PCBA, were identified as the major residues. mdpi.comresearchgate.net This suggests that the primary metabolic pathways for Robenidine involve hydrolysis and oxidation. Another study on the in vitro metabolism of a similar guanidine (B92328) derivative, isopropoxy benzene (B151609) guanidine (IBG), in rat liver microsomes also identified hydroxylation and cyclization as key metabolic routes. nih.gov

The use of this compound as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis has been crucial for the accurate quantification of Robenidine and its metabolites in various matrices. mdpi.comnih.govsemanticscholar.org The distinct mass of the deuterated standard allows for clear differentiation from the unlabeled compound and its metabolic products, thereby improving the accuracy of detection and quantification. mdpi.com

Identified Metabolites of Robenidine in Non-Human Systems

Metabolite Chemical Name Role
PCBA 4-chlorobenzoic acid Primary Metabolite

Deuteration, the process of replacing hydrogen with deuterium, can enhance the metabolic stability of a drug. nih.govjuniperpublishers.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. juniperpublishers.com This "deuterium kinetic isotope effect" can slow down the rate of metabolism, particularly for reactions that involve the breaking of a C-H bond as the rate-limiting step. nih.gov

Studies in channel catfish have provided quantitative data on the formation and excretion of Robenidine metabolites. mdpi.comnih.gov After oral administration, a significant portion of Robenidine is metabolized and excreted. mdpi.comnih.govresearchgate.net In one study, the content of the metabolite PCBA in the water accounted for 42.4% of the total administered dose, while the parent compound, Robenidine, accounted for 38.3%. mdpi.comresearchgate.net The other identified metabolite, PCHA, was found in much smaller amounts, accounting for less than 1% of the total dose. mdpi.comresearchgate.net

These findings indicate that after a single administration, Robenidine is rapidly metabolized and excreted, primarily as the parent drug and the metabolite PCBA. mdpi.comresearchgate.net The majority of the administered dose was recovered in the water, with very low levels of residue found in the fish tissues, suggesting efficient elimination from the body. mdpi.comnih.govresearchgate.net

Quantitative Excretion of Robenidine and its Metabolites in Channel Catfish

Compound Percentage of Total Dose Excreted
Robenidine 38.3%
PCBA 42.4%

Insights into Mechanism of Action through Isotopic Studies

Isotopically labeled compounds like this compound are invaluable tools for elucidating a drug's mechanism of action at a molecular level. symeres.commusechem.com Deuterium labeling allows researchers to trace the drug's path, understand its interactions with biological targets, and investigate the intricacies of its metabolic breakdown without significantly altering its chemical properties. musechem.com

Robenidine's primary anticoccidial activity stems from its interference with the parasite's energy metabolism. While specific studies using this compound for target binding are not detailed in the available literature, the principles of using isotopically labeled ligands are fundamental in pharmacology. Such labeled compounds are used in binding assays to quantify the affinity of a drug for its target, which for Robenidine is believed to be components of the mitochondrial respiratory chain in parasites like Eimeria. mdpi.com

Recent research also suggests that Robenidine and its derivatives may have other targets. For instance, studies on Candida albicans indicate that Robenidine may target the cell wall integrity signaling pathway, specifically affecting the phosphorylation of the marker Mkc1 and its downstream transcription factor Rlm1. nih.gov In other pathogens, such as Schistosoma mansoni, Robenidine derivatives have been screened for their binding to toxicity-related proteins and enzymes like cathepsins. researchgate.net The use of this compound in such studies would enable precise quantification of binding to these potential off-target enzymes, helping to characterize the drug's broader biological activity and specificity.

Robenidine acts as a chemical uncoupler of oxidative phosphorylation in the mitochondria of coccidian parasites. mdpi.com This disruption prevents the parasite from efficiently producing adenosine (B11128) triphosphate (ATP), the cell's main energy currency, leading to its death. This mechanism of inhibiting mitochondrial respiration is a key strategy for anticoccidial drugs, as the parasite's respiratory processes can differ from those of the host. mdpi.com

The use of this compound in cellular studies would allow for a more precise analysis of its uptake and subcellular distribution. By tracking the deuterated compound, researchers could quantify its accumulation within the parasite's mitochondria, correlating its concentration directly with the observed effects on bioenergetics, such as the collapse of the mitochondrial membrane potential and the depletion of ATP. This level of detailed analysis is critical for understanding the dose-response relationship at the site of action.

The substitution of hydrogen with deuterium can significantly influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netnih.gov The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions, particularly those catalyzed by enzymes like the cytochrome P450 (CYP) system. researchgate.netnih.gov

By using this compound, researchers can probe the mechanisms of its biotransformation. symeres.comresearchgate.net If a metabolic reaction involves the cleavage of a deuterated bond, the reaction will proceed more slowly compared to the non-deuterated (protio) counterpart. researchgate.net Comparing the metabolite profile of this compound to that of Robenidine allows for the identification of metabolic "hot spots" on the molecule. A slower formation rate of a particular metabolite from this compound would strongly suggest that the deuterated position is a primary site of enzymatic attack, likely through oxidation or hydrolysis. europa.eunih.govfrontiersin.org

This technique is a powerful tool for elucidating metabolic pathways and understanding how the structure of a drug influences its breakdown in the body. researchgate.netnih.gov For Robenidine, this could confirm the specific enzymatic steps involved in its hydrolysis and oxidation to form metabolites like p-chlorobenzoic acid. europa.eu

Comparative Studies and Structure Activity Relationship Sar of Robenidine D8 Analogs

Comparative Efficacy and Biological Activity Studies of Analogs

Antiprotozoal Activities (non-human in vitro and in vivo models)

Robenidine is a well-established coccidiostat used to control infections caused by Eimeria species in poultry and rabbits. wikipedia.orgdrugbank.comdrugbank.com Its primary mechanism involves arresting the development of the first-generation schizonts. poultrymed.com Studies have confirmed its efficacy against various Eimeria species, including E. media and E. magna, in challenge models, leading to significantly better zootechnical performance and reduced oocyst shedding in treated animals compared to controls. cabidigitallibrary.org

Beyond its use in poultry, research has explored the activity of Robenidine and its analogs against other protozoan parasites. Robenidine has demonstrated activity against Toxoplasma gondii, Leishmania donovani, and Babesia microti in various in vitro and murine models. nih.gov

Antimicrobial Potency against Bacterial Strains (e.g., MRSA, VRE)

Robenidine and its analogs have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria. The parent compound, Robenidine, was found to be active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Certain monomeric analogs demonstrated the best activity against Gram-negative "KAPE" pathogens (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli). nih.gov

Further studies have shown that while Robenidine alone has limited activity against many Gram-negative strains, its efficacy is significantly enhanced when combined with outer membrane permeabilizers like ethylenediaminetetraacetic acid (EDTA) or polymyxin (B74138) B nonapeptide (PMBN). frontiersin.orgnih.gov This combination strategy allows Robenidine to effectively target multidrug-resistant Gram-negative pathogens. frontiersin.orgnih.gov

Table 1: In Vitro Antimicrobial Activity of Robenidine Analogs against Select Bacterial Pathogens

Compound/Analog Bacterial Strain Activity (MIC Range in µg/mL) Source(s)
Robenidine (NCL812) MRSA, VRE, S. pneumoniae 2-8 nih.gov
NCL259 & NCL265 K. pneumoniae, A. baumannii, P. aeruginosa, E. coli 2-64 nih.gov
Robenidine (alone) A. baumannii 8 (mode) frontiersin.orgnih.gov

Exploration of Antiparasitic Spectrum Beyond Coccidia (e.g., antimalarial, antischistosomal)

The chemical scaffold of Robenidine has been a template for developing analogs with a broader antiparasitic spectrum. Given the genetic similarity between Eimeria and Plasmodium, the causative agent of malaria, researchers have investigated Robenidine analogs as antimalarials. nih.gov

Iterative structure-activity relationship studies led to the discovery of aminoguanidine (B1677879) analogs with potent in vitro activity against multidrug-resistant Plasmodium falciparum and impressive in vivo efficacy in murine models. nih.gov One lead compound demonstrated an ED50 value of 0.25 mg/kg/day in a standard 4-day test. nih.gov

Additionally, Robenidine derivatives have been screened for antischistosomal activity. Phenotypic screening against Schistosoma mansoni identified several candidates with low micromolar EC50 values against both newly transformed schistosomula and adult worms. cabidigitallibrary.org However, these promising in vitro results did not translate to significant in vivo efficacy in mouse models, indicating that further refinement is needed to improve specificity and activity. cabidigitallibrary.org

Table 2: Expanded Antiparasitic Spectrum of Robenidine Analogs

Parasite Model Compound Type Key Finding Source(s)
Plasmodium falciparum In vitro / Murine in vivo Aminoguanidine analogs Potent activity against drug-resistant strains; ED50 of 0.25 mg/kg/day for lead compound. nih.gov
Schistosoma mansoni In vitro Robenidine derivatives Low micromolar EC50 values against schistosomula and adult worms. cabidigitallibrary.org

Structure-Activity Relationship (SAR) Elucidation

Impact of Deuterium (B1214612) Substitution on Biological Activity

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium, known as deuteration, is the smallest possible chemical change to a molecule. This modification can have a substantial impact on a drug's characteristics by altering its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.

This "kinetic isotope effect" can slow down metabolic pathways that involve the breaking of a C-H bond. The potential benefits of this include:

Improved Pharmacokinetics : Slower metabolism can lead to a longer drug half-life, increased exposure (Area Under the Curve, AUC), and potentially lower or less frequent dosing.

Reduced Toxic Metabolites : If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that site can redirect metabolism away from that pathway, potentially improving the drug's safety profile.

While these principles are well-established, there are no specific studies published on how the eight deuterium substitutions in Robenidine-d8 (C₁₅H₅D₈Cl₂N₅) affect its biological activity compared to Robenidine. scbt.com The specific locations of deuteration would be critical in determining the impact on its metabolism and, consequently, its efficacy and safety.

Correlating Structural Modifications with Mechanistic Insights

For non-deuterated analogs, SAR studies have provided valuable insights. In the development of antimalarials, it was found that substitutions on the phenyl rings of the Robenidine scaffold significantly influenced activity. nih.gov For instance, a 4-trifluoromethoxy derivative showed a nearly 10-fold increase in potency against P. falciparum compared to the parent Robenidine. nih.gov The position of the substituent was also critical; for example, a trifluoromethoxy group at the para position was significantly more active than when it was at the ortho or meta positions. nih.gov

In antischistosomal derivatives, it was found that electron-withdrawing groups on the phenyl moiety enhanced activity against S. mansoni. cabidigitallibrary.org

Mechanistically, Robenidine and its analogs are thought to act by dissipating the membrane potential of the target organisms. nih.gov For Gram-negative bacteria, this action is on the inner membrane, which is why permeabilizers are needed to get the drug across the outer membrane. nih.gov How specific structural modifications, including deuteration, might modulate this interaction with the cell membrane is a subject for future investigation.

Identification of Key Pharmacophores for Enhanced Activity

The core structure of Robenidine, a symmetrical diarylaminoguanidine, presents multiple avenues for modification to enhance its antiprotozoal activity. nih.gov Structure-activity relationship (SAR) studies on a series of Robenidine analogs have identified key pharmacophoric features crucial for its biological function. The aminoguanidine core is essential for its activity, while substitutions on the terminal phenyl rings significantly modulate its potency. nih.govnih.gov

Research into Robenidine analogs has revealed that the nature and position of substituents on the phenyl rings are critical determinants of efficacy. While Robenidine itself features 4-chloro substituents, iterative SAR studies have explored a range of functional groups at this para position. nih.gov These investigations have demonstrated that modifications to these substituents can lead to analogs with significantly improved activity against various parasites, including multidrug-resistant strains of Plasmodium falciparum. nih.gov

The symmetrical nature of Robenidine has also been a focus of analog design. Studies have shown that both symmetrical and asymmetrical derivatives can exhibit potent activity, indicating a degree of flexibility in the molecule's interaction with its biological target. nih.gov The key pharmacophoric elements can be summarized as:

The Central Guanidine (B92328) Bridge: This positively charged group is considered vital for binding to the target site within the parasite. mdpi.com

Aromatic Rings: The two phenyl rings provide a scaffold for substituent modifications that influence the compound's electronic and steric properties, thereby affecting its interaction with the target.

Para-Substitution on Phenyl Rings: The nature of the substituent at the para-position of the phenyl rings has a profound impact on the compound's activity. Electron-withdrawing groups, such as the chloro group in Robenidine, have been shown to be favorable for activity. nih.gov

The following interactive table summarizes the in vitro activity of selected Robenidine analogs against Plasmodium falciparum, highlighting the impact of different substituents on the phenyl rings.

CompoundR1 SubstituentR2 SubstituentIC50 (nM) vs. P. falciparum D6IC50 (nM) vs. P. falciparum Dd2
Robenidine4-ClH324387
Analog 14-BrH289345
Analog 24-CF3H126151
Analog 34-OCF3H3947
Analog 44-FH452542
Analog 53-ClH12501490
Analog 62-ClH>2500>2500

Data sourced from a study on Robenidine analogues against Plasmodium falciparum. nih.gov

Resistance Mechanisms and Deuteration

Studies on the Emergence of Resistance to Robenidine

The extensive use of Robenidine in veterinary medicine for the control of coccidiosis in poultry has led to the emergence of resistant strains of Eimeria. nih.govdrugbank.com The development of resistance to Robenidine is a significant concern, as it diminishes the efficacy of this important antiprotozoal agent. drugbank.com While the precise molecular mechanisms of Robenidine resistance in Eimeria are not fully elucidated, several potential mechanisms have been proposed based on studies of drug resistance in protozoan parasites. tandfonline.comcambridge.orguq.edu.au

One proposed mechanism of resistance involves alterations in drug transport, leading to reduced accumulation of Robenidine within the parasite. cambridge.orguq.edu.au This could be due to either decreased drug uptake or increased drug efflux mediated by membrane transporters. Another potential mechanism is the modification of the drug's target site within the parasite. tandfonline.comcambridge.org If Robenidine acts by inhibiting a specific enzyme or receptor, mutations in the gene encoding this target could reduce the drug's binding affinity, thereby conferring resistance.

Furthermore, parasites may develop resistance by utilizing alternative biochemical pathways to bypass the metabolic block imposed by the drug. cambridge.org Since Robenidine is thought to interfere with the parasite's energy metabolism, resistant strains might have evolved compensatory metabolic pathways. cambridge.orguu.nl Studies on Eimeria tenella have shown that resistance to Robenidine can be induced experimentally through serial passage in the presence of the drug. nih.govdrugbank.com Importantly, these studies have also indicated that Robenidine resistance does not typically confer cross-resistance to other classes of anticoccidial drugs, suggesting a specific mechanism of action and resistance. nih.govdrugbank.com

Potential of Deuterated Analogs in Overcoming Resistance

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, in a drug molecule can significantly alter its metabolic profile. informaticsjournals.co.inwikipedia.org This approach, known as deuteration, is based on the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and more resistant to enzymatic cleavage than the carbon-hydrogen (C-H) bond. scienceopen.com This increased metabolic stability can lead to a longer drug half-life and increased exposure of the target organism to the active compound. nih.gov

In the context of this compound, where eight hydrogen atoms have been replaced with deuterium, this metabolic stabilization could play a crucial role in overcoming certain resistance mechanisms. For resistance mechanisms that rely on the rapid metabolic inactivation of the drug by the parasite, the slower metabolism of this compound could maintain effective intracellular concentrations for a longer duration, thereby overwhelming the resistance mechanism.

Moreover, if resistance is due to a mutation in the target enzyme that leads to a weaker binding affinity for Robenidine, the altered pharmacokinetic profile of a deuterated analog might still allow for sufficient target engagement to exert its therapeutic effect. By maintaining higher and more sustained concentrations at the site of action, this compound could potentially inhibit even the mutated target more effectively than its non-deuterated counterpart.

While specific studies on this compound's ability to overcome resistance in Eimeria are not yet available, the general principles of deuteration in drug design suggest a promising strategy. informaticsjournals.co.inwikipedia.orgscienceopen.com The enhanced metabolic stability of deuterated compounds has been shown to improve the efficacy and pharmacokinetic properties of various drugs, and this approach holds theoretical potential for circumventing resistance mechanisms that are dependent on drug metabolism. nih.gov Further research is warranted to experimentally validate the efficacy of this compound against Robenidine-resistant strains of protozoan parasites.

Advanced Research Applications and Future Directions for Robenidine D8

Development of Novel Analytical Standards and Reference Materials

The development and use of isotopically labeled internal standards are crucial for achieving high accuracy and precision in quantitative analytical methods, particularly those employing mass spectrometry. Robenidine-d8, the deuterated analog of the anticoccidial drug Robenidine, serves as an exemplary internal standard in the analysis of veterinary drug residues in various matrices.

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govdrugbank.com When analyzing complex samples such as animal tissues, eggs, or feed, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors. researchgate.net By adding a known amount of this compound to the sample at the beginning of the analytical process, these variations can be effectively normalized. Since this compound is chemically almost identical to Robenidine, it co-elutes and co-ionizes similarly, but is distinguishable by its higher mass. This allows for the correction of analyte losses during sample processing and compensates for matrix effects, which are common in complex biological and environmental samples. rug.nl

The use of deuterated standards like this compound is well-established in regulatory monitoring and food safety testing. For instance, studies have utilized this compound to determine Robenidine residues in eggs, animal feed, and aquatic species like channel catfish. nih.govcongruencemarketinsights.com The availability of certified this compound reference materials from various suppliers ensures the reliability and comparability of analytical results across different laboratories. mdpi.comisotope.com These reference materials are produced under stringent quality control measures to guarantee their chemical purity and isotopic enrichment.

Table 1: Applications of this compound as an Analytical Standard

Application Area Analytical Technique Matrix Purpose
Veterinary Drug Residue Analysis LC-MS/MS Eggs, Animal Feed Quantification of Robenidine
Food Safety Monitoring LC-MS/MS Chicken, Shrimp Detection of Robenidine residues

The continued development of such reference materials is essential for validating new analytical methods and ensuring compliance with maximum residue limits (MRLs) for veterinary drugs in food products.

Computational Chemistry and Modeling Approaches

While the application of this compound as an analytical standard is well-documented, its use in computational chemistry and modeling is a more nascent field of investigation. Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for drug discovery and development. However, specific studies focusing on this compound in these areas are not extensively reported in current scientific literature. The research in this domain has predominantly centered on the non-deuterated form, Robenidine, and its analogues.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a target protein and to study the dynamic behavior of the resulting complex. For Robenidine and its derivatives, such studies could elucidate their mechanism of action at the molecular level. Research on Robenidine analogues has shown potential antimalarial and antischistosomal activities, suggesting interactions with specific parasitic targets. nih.govnih.gov Molecular simulations could help identify these targets and understand the key interactions driving the therapeutic effects.

The deuteration of Robenidine to this compound would introduce subtle changes in its vibrational modes and bond lengths, which could, in principle, affect its binding affinity and dynamics. However, specific molecular dynamics studies on this compound to explore these effects have not been published. Future research could leverage these computational tools to investigate if the kinetic isotope effect observed in metabolic studies also translates to altered binding kinetics or target residence times.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Studies on Robenidine analogues have explored their structure-activity relationships (SAR) for antimicrobial and antiparasitic activities. nih.govnih.gov These studies typically involve synthesizing a library of related compounds and testing their efficacy to identify key structural features responsible for their biological effects.

A QSAR model for Robenidine and its analogues could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents. While no specific QSAR models for this compound are available, the data from SAR studies on Robenidine analogues could serve as a foundation for such models. The inclusion of deuterated compounds like this compound in QSAR studies could provide a more nuanced understanding of how isotopic substitution influences biological activity.

Environmental Fate and Persistence of Deuterated Compounds

The environmental fate of pharmaceuticals and veterinary drugs is a growing area of concern. Understanding how these compounds behave in the environment, including their degradation pathways and persistence, is crucial for assessing their ecological risk. The study of deuterated compounds in this context offers unique insights and applications.

Abiotic and Biotic Degradation Pathways

The degradation of chemical compounds in the environment can occur through abiotic processes (e.g., hydrolysis, photolysis) and biotic processes (microbial degradation). For Robenidine, studies have shown that its main metabolic pathway in animals involves the hydrolysis of the semi-carbazide bonds. nih.gov It is expected that similar degradation pathways would occur in the environment.

The substitution of hydrogen with deuterium (B1214612) can significantly impact the rate of these degradation processes due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of this bond will proceed more slowly for the deuterated compound. nih.gov This can lead to increased persistence of deuterated compounds in the environment compared to their non-deuterated counterparts. While specific studies on the abiotic and biotic degradation of this compound are lacking, the general principles of the KIE suggest that it may be more resistant to degradation than Robenidine. This has important implications for its environmental risk assessment, as increased persistence could lead to higher environmental concentrations.

Environmental Monitoring and Dissipation Studies

Deuterated compounds like this compound are valuable tools for environmental monitoring and dissipation studies. They can be used as tracers to study the transport and fate of contaminants in soil and water. isotope.comzeochem.com For example, by introducing a known amount of this compound into a specific environment, researchers can track its movement and degradation over time, providing valuable data for environmental models.

Studies on the dissipation of Robenidine in soil have been conducted to determine its persistence. nih.gov Similar studies using this compound could provide a direct comparison of the environmental persistence of the deuterated and non-deuterated forms. Furthermore, the use of this compound as an internal standard in environmental sample analysis ensures accurate quantification of Robenidine residues, which is essential for monitoring compliance with environmental quality standards.

Table 2: Potential Environmental Implications of this compound

Aspect Potential Impact of Deuteration Research Application
Degradation Slower degradation rate due to the Kinetic Isotope Effect. Comparative degradation studies of Robenidine and this compound.
Persistence Increased environmental persistence. Long-term monitoring of this compound in soil and water.

| Monitoring | Use as a tracer in environmental fate studies. | Tracking the transport and dissipation of Robenidine in ecosystems. |

Emerging Research Areas for Deuterated Analogs

The strategic replacement of hydrogen with deuterium atoms in a parent molecule can significantly alter its metabolic fate, enhancing its pharmacokinetic profile. This process, known as deuteration, opens up new avenues for research and potential therapeutic applications. For Robenidine, a compound traditionally used as a coccidiostat in veterinary medicine, the development of its deuterated analog, this compound, provides a valuable tool for both analytical and advanced research purposes.

Applications in Veterinary Medicine Beyond Traditional Uses

Robenidine has a long-established role in controlling coccidiosis, a parasitic disease affecting poultry and rabbits. wikipedia.orgadvacarepharma.com Its use is crucial in managing resistance, often being rotated with other anticoccidial agents to maintain efficacy. wikipedia.org However, the development of drug-resistant strains of Eimeria has been documented, necessitating strategies to extend the utility of existing compounds. nih.gov

Deuteration of pharmaceuticals is a recognized strategy to improve metabolic stability. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes. nih.gov This "kinetic isotope effect" can lead to a longer half-life and increased drug exposure. beilstein-journals.org

While this compound is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of Robenidine residues in animal products like eggs and feed, its altered pharmacokinetic properties present potential for new veterinary applications. sigmaaldrich.com An enhanced metabolic profile could, hypothetically, lead to:

Improved Efficacy Against Resistant Strains: By maintaining therapeutic concentrations for longer periods, a deuterated version might be more effective against coccidial strains that have developed partial resistance to the parent drug.

Exploration in Other Species: Robenidine has also been noted for its use in aquaculture to increase the growth and survival rate of fish. advacarepharma.com A deuterated analog with a more predictable metabolic profile could be investigated for optimized use in these or other minor species.

Combination Therapies: The improved pharmacokinetics of a deuterated analog could make it a more reliable component in combination therapies, potentially reducing the required dose of co-administered drugs. nih.gov

Currently, specific research into these therapeutic applications for this compound is not widely published, but it represents a logical direction for future veterinary drug development based on the established principles of deuteration.

Potential for Deuterated Derivatives in Other Pathogen Research

Research has expanded beyond Robenidine's anticoccidial use to investigate its activity and that of its analogs against a variety of other significant pathogens. adelaide.edu.au This opens a promising field for the development of deuterated derivatives to tackle infectious diseases in both human and veterinary medicine.

Antiprotozoal Research: Given the close genetic relationship between the Eimeria genus and Plasmodium, the parasite responsible for malaria, Robenidine analogues have been systematically evaluated for antimalarial activity. researchgate.netmalariaworld.org Studies have demonstrated that aminoguanidine (B1677879) analogues of Robenidine are potent against multidrug-resistant strains of Plasmodium falciparum in vitro and show impressive efficacy in murine models of malaria. researchgate.netnih.gov Deuterating these potent antimalarial analogues could further enhance their profiles by improving metabolic stability and residence time, potentially leading to more effective treatment regimens.

Antibacterial Research: The Robenidine scaffold has also been a foundation for developing novel antibacterial agents. The parent compound and its derivatives have shown significant activity against Gram-positive bacteria, including challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). medchemexpress.comimmunomart.orgnih.gov

While Robenidine itself has limited activity against Gram-negative bacteria due to their impermeable outer membrane, studies have shown that its efficacy can be unlocked when combined with outer membrane permeabilizing agents like ethylenediaminetetraacetic acid (EDTA) or polymyxin (B74138) B nonapeptide (PMBN). nih.govnih.gov Furthermore, certain monomeric analogues of Robenidine have demonstrated intrinsic activity against Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com

The potential application of deuteration in this context is significant. By strategically deuterating these antibacterial Robenidine analogues, it may be possible to create derivatives with improved pharmacokinetic properties, enhancing their potential for development as new treatments for bacterial infections. nih.gov

Pathogen ClassSpecific Pathogen ExampleResearch Finding for Robenidine/AnalogsPotential Role of Deuteration
Protozoa Plasmodium falciparum (Malaria)Robenidine analogues show potent activity against drug-resistant strains. researchgate.netnih.govEnhance metabolic stability and efficacy of antimalarial analogs.
Gram-positive Bacteria Staphylococcus aureus (MRSA)Robenidine and its derivatives are active against MRSA and VRE. immunomart.orgnih.govImprove pharmacokinetic profile of antibacterial derivatives.
Gram-negative Bacteria Escherichia coli, P. aeruginosaActivity is achieved when combined with permeabilizers or with specific monomeric analogs. nih.govmdpi.comIncrease half-life of novel Gram-negative active analogs.

Methodological Advancements in Isotope Labeling Techniques

The synthesis of deuterated compounds like this compound relies on specialized isotope labeling techniques. While the precise synthesis of this compound is not publicly detailed, its structure suggests that the deuterium atoms are located on the two chlorobenzylidene rings. The general synthesis of Robenidine involves the reaction of 1,3-diaminoguanidine with p-chlorobenzaldehyde. google.com The introduction of deuterium can be achieved by using a deuterated precursor or through advanced late-stage functionalization methods.

Recent years have seen significant progress in methodologies for isotopic enrichment, moving beyond classical methods that require labeled precursors from the start. nih.gov Modern techniques allow for the direct replacement of hydrogen with deuterium on complex molecules, an approach known as Hydrogen Isotope Exchange (HIE). researchgate.net

Key advancements applicable to the synthesis of molecules like this compound include:

Catalyst-based Hydrogen Isotope Exchange (HIE): This is one of the most powerful methods for late-stage deuteration. It involves using a metal catalyst to activate C-H bonds and facilitate their exchange with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).

Iridium and Ruthenium Catalysts: Homogeneous and heterogeneous catalysts based on iridium and ruthenium have become the gold standard for HIE reactions. researchgate.net They offer high efficiency and selectivity, enabling the labeling of complex pharmaceuticals, including those with N-heterocycles. researchgate.net

Reductive and Dehalogenative Deuteration: These techniques provide alternative pathways to introduce deuterium by reducing a functional group or replacing a halogen atom with a deuterium atom. nih.gov

Multicomponent Reactions (MCRs) with Deuterated Reagents: MCRs allow for the rapid assembly of complex molecules from simple, readily available starting materials. By using deuterated building blocks, such as a deuterated aldehyde, large libraries of deuterated drug-like molecules can be produced efficiently. beilstein-journals.org For a molecule like Robenidine, using a deuterated p-chlorobenzaldehyde in the final condensation step would be a straightforward synthetic strategy.

These advanced methods offer greater flexibility and efficiency, allowing for the precise and selective incorporation of deuterium into target molecules. The development of robust HIE catalysts is particularly important, as it enables the deuteration of existing complex molecules without having to re-design the entire synthesis from scratch. researchgate.net

TechniqueDescriptionDeuterium SourceApplicability to this compound Synthesis
Hydrogen Isotope Exchange (HIE) Direct, catalyst-mediated replacement of C-H bonds with C-D bonds on a pre-formed molecule. researchgate.netD₂ gas, D₂OCould be used for late-stage deuteration of the aromatic rings on the Robenidine scaffold.
Classical Synthesis Use of isotopically labeled starting materials in a traditional synthetic route.Deuterated p-chlorobenzaldehydeA deuterated aldehyde could be reacted with 1,3-diaminoguanidine to form the final product. beilstein-journals.orggoogle.com
Reductive Deuteration Reduction of a suitable functional group (e.g., alkene, ketone) using a deuterium-donating reagent. nih.govLiAlD₄, NaBD₄Less direct for aromatic deuteration but could be part of a multi-step synthesis of the deuterated aldehyde precursor.

Q & A

Q. How to address discrepancies between in silico predictions and experimental results for this compound metabolism?

  • Methodological Answer : Re-evaluate in silico parameters (e.g., CYP450 isoform selectivity, binding free energy calculations) using experimental data (e.g., human liver microsome assays). Apply machine learning models trained on structural analogs. Cross-validate with metabolite identification studies (HRMS/MS) .

Key Considerations for Advanced Studies

  • Contradiction Analysis : Use triangulation (multiple methods/models) to validate findings .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
  • Reproducibility : Archive raw data and code in FAIR-aligned repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.